molecular formula C10H14O B1581924 2,4,6-Trimethylanisole CAS No. 4028-66-4

2,4,6-Trimethylanisole

Cat. No. B1581924
CAS RN: 4028-66-4
M. Wt: 150.22 g/mol
InChI Key: NNVKEOMPDSKFGZ-UHFFFAOYSA-N
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Description

2,4,6-Trimethylanisole is a chemical compound with the molecular formula C10H14O and a molecular weight of 150.22 . It is also known by other names such as 2-Methoxy-1,3,5-trimethylbenzene, Methyl 2,4,6-trimethylphenyl ether, and 2-Methoxymesitylene .


Molecular Structure Analysis

The IUPAC name for this compound is 2-methoxy-1,3,5-trimethylbenzene . The InChI code for this compound is 1S/C10H14O/c1-7-5-8(2)10(11-4)9(3)6-7/h5-6H,1-4H3 .


Physical And Chemical Properties Analysis

This compound is a liquid at ambient temperature . It has a density of 0.953 . The flash point of this compound is between 36-44/0.5mm .

Scientific Research Applications

Application in Antibiotic Resistance Research

  • Study of Resistance Gene in Staphylococcus aureus : Research by Nurjadi et al. (2014) focused on the emergence of the trimethoprim resistance gene dfrG in Staphylococcus aureus, which is prevalent in sub-Saharan Africa and Europe. This study is crucial for understanding the spread and management of antibiotic resistance, especially in treating skin and soft tissue infections (Nurjadi et al., 2014).

Application in Clinical Pharmacokinetics

  • Pharmacokinetics of Co-trimoxazole : Patel and Welling (1980) conducted a comprehensive study on the clinical pharmacokinetics of co-trimoxazole (trimethoprim-sulphamethoxazole), providing essential insights into the drug's absorption, distribution, metabolism, and excretion. Such studies are fundamental in optimizing drug dosing and minimizing adverse effects (Patel & Welling, 1980).

Application in Therapeutic Development

  • Development of Non-lethal Therapeutics : Roberts et al. (2018) explored the development of gut microbe-targeted non-lethal therapeutics to inhibit thrombosis. This research utilized the knowledge of trimethylamine N-oxide (TMAO), a metabolite affected by trimethoprim, to reduce thrombosis potential, demonstrating the application of 2,4,6-Trimethylanisole in developing heart disease treatments (Roberts et al., 2018).

Application in Antibacterial Studies

  • Trimethoprim in Clinical and Laboratory Studies : The work by Darrell, Garrod, and Waterworth (1968) provided insights into trimethoprim’s antibacterial activity. This foundational research contributed to understanding how trimethoprim, a derivative of this compound, works against a range of bacteria, influencing treatment approaches in various infections (Darrell et al., 1968).

  • Study on Trimethoprim Resistance in Burkholderia pseudomallei : Research by Podnecky et al. (2013) identified the BpeEF-OprC efflux pump as responsible for widespread trimethoprim resistance in Burkholderia pseudomallei. This study highlights the challenges and mechanisms of antibiotic resistance, emphasizing the need for continuous research and development of new antibacterial strategies (Podnecky et al., 2013).

Safety and Hazards

The safety information for 2,4,6-Trimethylanisole indicates that it has a GHS07 pictogram and a warning signal word . The hazard statements include H302+H312+H332;H319;H335, and the precautionary statements include P261;P271;P280 .

properties

IUPAC Name

2-methoxy-1,3,5-trimethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O/c1-7-5-8(2)10(11-4)9(3)6-7/h5-6H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNVKEOMPDSKFGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20193266
Record name Benzene, 2-methoxy-1,3,5-trimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20193266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

4028-66-4
Record name Benzene, 2-methoxy-1,3,5-trimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004028664
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, 2-methoxy-1,3,5-trimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20193266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does the structure of 2,4,6-Trimethylanisole affect its reactivity in electrophilic aromatic substitution reactions?

A1: The three methyl groups in this compound exert significant steric hindrance, making electrophilic attack at the ortho and para positions highly unfavorable. Research by de la Mare and co-workers demonstrated this by investigating the chlorination of 2,4,6-Trichloro-3,5-dimethyl-1-R-benzenes, where R represents either a methyl or a methoxy group. These compounds, structurally similar to this compound, were found to be remarkably unreactive toward electrophilic chlorination. This lack of reactivity highlights the substantial steric hindrance imposed by the three methyl groups.

Q2: How does the methoxy group in this compound influence its rotational characteristics?

A2: Density Functional Theory (DFT) calculations performed on this compound revealed valuable insights into the rotational characteristics of the methoxy group. The study by Bagno et al. indicated that steric interactions between the methoxy methyl hydrogens and the ortho hydrogens on the aromatic ring create an energy barrier to the internal rotation of the methoxy group. This finding underscores the importance of steric factors in dictating the conformational preferences of this compound.

Q3: Can this compound participate in non-covalent interactions, and if so, what is the evidence?

A3: Yes, this compound can engage in non-covalent interactions, particularly π-π stacking interactions. This conclusion stems from the analysis of 13C NMR spin-lattice relaxation times and nuclear Overhauser effects measured for this compound in dilute cyclohexane solution . The observed relaxation data suggest the presence of intermolecular interactions, with π-π stacking being a significant contributor. This finding highlights the potential for this compound to interact with other aromatic molecules through non-covalent forces.

Q4: Has this compound been investigated in the context of adsorption processes, and if so, what were the key findings?

A4: Yes, this compound has been studied as part of multicomponent adsorption investigations. Leung et al. included this compound in a six-component mixture to explore adsorption behavior in zeolite Y. The research involved developing a force field for the compound to compute pure-component adsorption isotherms using Monte Carlo simulations. These isotherms were then incorporated into the Ideal Adsorbed Solution Theory (IAST) to predict multicomponent adsorption equilibria. This approach proved valuable for understanding the competitive adsorption behavior of this compound within a complex mixture.

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